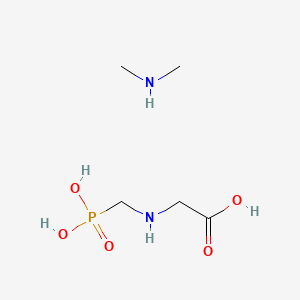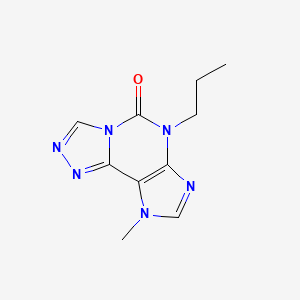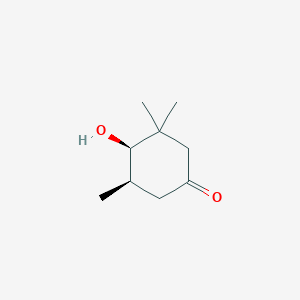
2(1H)-Isoquinolineethanimidamide, N-hydroxy-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo-1 1H-isoquinoleine-2 acetamidoxime is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-1 1H-isoquinoleine-2 acetamidoxime typically involves the reaction of isoquinoline derivatives with hydroxylamine or hydroxylamine hydrochloride. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of Oxo-1 1H-isoquinoleine-2 acetamidoxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Oxo-1 1H-isoquinoleine-2 acetamidoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoquinoline compounds. These products can have varied applications depending on their chemical properties and biological activities .
Scientific Research Applications
Oxo-1 1H-isoquinoleine-2 acetamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxo-1 1H-isoquinoleine-2 acetamidoxime involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxo-1 1H-isoquinoleine-2 acetamidoxime include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolone derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
Oxo-1 1H-isoquinoleine-2 acetamidoxime is unique due to its specific structural features and the presence of both nitrogen and oxygen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
85475-49-6 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N'-hydroxy-2-(1-oxoisoquinolin-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(13-16)7-14-6-5-8-3-1-2-4-9(8)11(14)15/h1-6,16H,7H2,(H2,12,13) |
InChI Key |
GIGRWRZBFDLCES-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)C/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


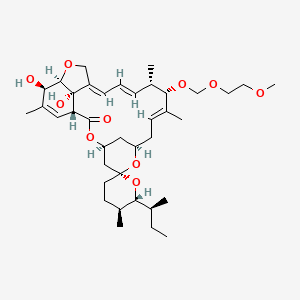
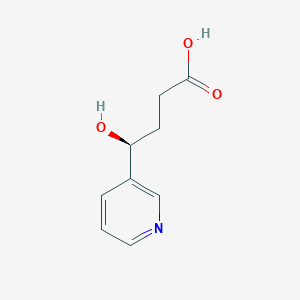
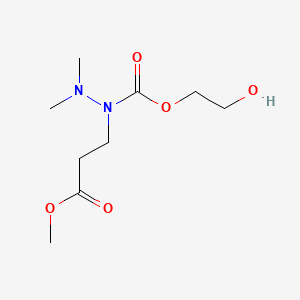
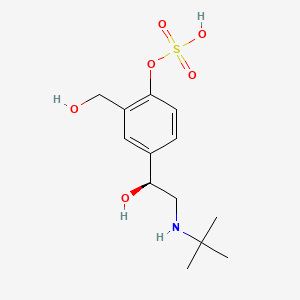
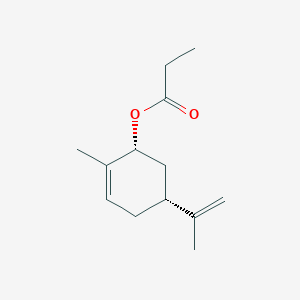
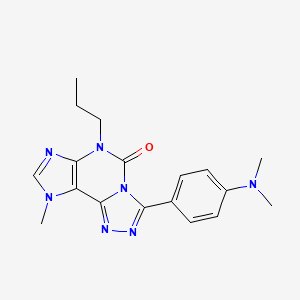

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)



